molecular formula C11H9BrN2O2 B6642273 N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide

N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide

Cat. No. B6642273
M. Wt: 281.10 g/mol
InChI Key: VZFGMOZHFLJYQY-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide, also known as BMF-3, is a chemical compound that belongs to the class of pyridine derivatives. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

  • Antibacterial Activities : One study synthesized a related compound, N-(4-bromophenyl)furan-2-carboxamide, which demonstrated significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This compound showed particular effectiveness against NDM-positive bacteria A. baumannii, compared to various commercially available drugs (Siddiqa et al., 2022).

  • Synthesis and Reactivity : Another research focused on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, related to N-(quinolin-6-yl)furan-2-carboxamide. This study explored the compound's electrophilic substitution reactions, which are crucial in medicinal chemistry (El’chaninov & Aleksandrov, 2017).

  • Antiprotozoal Agents : A study synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, showing strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum. This indicates potential antiprotozoal applications (Ismail et al., 2004).

  • Neuroinflammation Imaging : Research involving PET imaging focused on targeting microglia and neuroinflammation. Compounds like 5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide showed potential in imaging neuroinflammation-related to various neuropsychiatric disorders (Horti et al., 2019).

  • Anticancer Activities : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized for targeting the epidemal growth factor receptor (EGFR) as anticancer agents. Some compounds exhibited potent activities against various cancer cell lines, indicating their potential as EGFR inhibitors (Lan et al., 2017).

properties

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-4-9(12)10(13-5-7)14-11(15)8-2-3-16-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFGMOZHFLJYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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